5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole 5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole
Brand Name: Vulcanchem
CAS No.: 107856-31-5
VCID: VC0034991
InChI: InChI=1S/C11H9ClN4/c1-7-8(6-13)11(14)16(15-7)10-5-3-2-4-9(10)12/h2-5H,14H2,1H3
SMILES: CC1=NN(C(=C1C#N)N)C2=CC=CC=C2Cl
Molecular Formula: C11H9ClN4
Molecular Weight: 232.671

5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole

CAS No.: 107856-31-5

Cat. No.: VC0034991

Molecular Formula: C11H9ClN4

Molecular Weight: 232.671

* For research use only. Not for human or veterinary use.

5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole - 107856-31-5

Specification

CAS No. 107856-31-5
Molecular Formula C11H9ClN4
Molecular Weight 232.671
IUPAC Name 5-amino-1-(2-chlorophenyl)-3-methylpyrazole-4-carbonitrile
Standard InChI InChI=1S/C11H9ClN4/c1-7-8(6-13)11(14)16(15-7)10-5-3-2-4-9(10)12/h2-5H,14H2,1H3
Standard InChI Key KALBLBGKEQSQEE-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1C#N)N)C2=CC=CC=C2Cl

Introduction

Chemical Properties and Structure

Molecular Characteristics

5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole has the molecular formula C11H9ClN4 with a molecular weight of 232.671 g/mol. The IUPAC name for this compound is 5-amino-1-(2-chlorophenyl)-3-methylpyrazole-4-carbonitrile. The compound features a pyrazole ring with several key functional groups:

  • An amino group at the 5-position

  • A cyano group (carbonitrile) at the 4-position

  • A 2-chlorophenyl substituent at the 1-position

  • A methyl group at the 3-position

These structural components contribute to the compound's chemical behavior and potential biological activities. The chemical identifiers for this compound include:

  • Standard InChI: InChI=1S/C11H9ClN4/c1-7-8(6-13)11(14)16(15-7)10-5-3-2-4-9(10)12/h2-5H,14H2,1H3

  • Standard InChIKey: KALBLBGKEQSQEE-UHFFFAOYSA-N

  • SMILES: CC1=NN(C(=C1C#N)N)C2=CC=CC=C2Cl

Physical and Chemical Properties

The physical and chemical properties of this compound are determined by its molecular structure and functional groups. While specific physical data is limited in the available literature, several properties can be inferred:

  • The compound likely appears as a crystalline solid at room temperature

  • Its solubility profile is influenced by both polar (amino, cyano) and non-polar (phenyl, methyl) groups

  • The presence of hydrogen bond donors (amino group) and acceptors (nitrogen atoms, cyano group) affects its intermolecular interactions

  • The chlorine substituent on the phenyl ring influences the electronic distribution and lipophilicity

The reactivity of 5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole is largely determined by its functional groups:

  • The amino group at the 5-position serves as a nucleophilic center for various reactions

  • The cyano group can undergo transformations to form other functional groups

  • The pyrazole ring can participate in electrophilic aromatic substitution reactions

  • The chlorine on the phenyl ring provides opportunities for metal-catalyzed coupling reactions

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of 5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole typically involves multi-step organic reactions. Based on the synthesis of similar aminocyanopyrazole compounds, several approaches can be considered:

Multicomponent Reaction Approach

A convenient and efficient method for synthesizing aminocyanopyrazoles involves a multicomponent reaction (MCR) between malononitrile, an orthoester, and hydrazine derivatives under acid catalysis . This approach offers advantages in terms of atom economy and operational simplicity. The reaction can be represented as:

Malononitrile + Orthoester + Hydrazine derivative → Aminocyanopyrazole

For 5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole, this would involve using a 2-chlorophenylhydrazine derivative as one of the components.

Step-wise Approach

A more traditional approach might involve:

  • Formation of the pyrazole ring through reaction of a hydrazine derivative with a suitable 1,3-diketone or β-keto ester

  • Introduction of the cyano group at the 4-position

  • Installation of the amino functionality at the 5-position

Reaction Parameters and Optimization

Based on patent information for similar pyrazole compounds, the synthesis can be optimized by controlling various parameters . Table 1 presents typical reaction conditions that could be applied to the synthesis of this compound:

Table 1: Typical Reaction Parameters for Pyrazole Synthesis

ParameterOptimal RangeEffect on Yield
Temperature20-30°CHigher temperatures may lead to side reactions
Reaction time3-5 hoursExtended times may not improve yields significantly
Solvent selectionEthylene dichloride, TrichloromethaneImpacts extraction efficiency
Reagent ratios1.3:1 to 1.5:1Affects conversion and purity
pH6-8Influences stability of intermediates

For example, in the synthesis of related compounds, ethyl cyanacetate and substituted aniline diazonium salts in a 1.3:1 ratio at 23°C for 4 hours using ethylene dichloride as a solvent resulted in yields of approximately 92% .

Purification Methods

The purification of 5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole typically involves a series of steps:

  • Extraction with appropriate organic solvents to separate the product from reaction mixture

  • Washing to remove inorganic impurities and unreacted starting materials

  • Recrystallization to improve purity

  • Column chromatography for final purification if necessary

Biological Activities and Applications

Enzyme Inhibition Properties

Aminocyanopyrazoles have demonstrated significant enzyme inhibition properties. Research on similar compounds has shown:

  • Inhibition of carbonic anhydrase (CA) enzymes: Aminopyrazoles incorporating phenyl moieties have been tested as inhibitors of human carbonic anhydrase isoforms hCA I, II, IX, and XII, showing low micromolar or submicromolar inhibition

  • Potential xanthine oxidase inhibition: Pyrazole derivatives have demonstrated inhibitory effects on xanthine oxidase, an enzyme involved in purine metabolism and associated with conditions like gout

Chemical Research Applications

In chemical research, 5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole serves as:

  • A building block for more complex heterocyclic systems

  • A starting material for the synthesis of biologically active compounds

  • A model compound for studying structure-activity relationships

The compound's amino and cyano groups provide reactive sites for further modifications, allowing for the generation of diverse chemical libraries.

Structure-Activity Relationships

Key Structural Features and Their Contributions

The biological activity of 5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole is significantly influenced by its structural features:

  • Pyrazole Core: The central heterocyclic ring provides a rigid scaffold that positions the functional groups in specific spatial orientations, critical for binding to biological targets.

  • Amino Group: The 5-position amino group serves as both a hydrogen bond donor and a site for further chemical modifications. It can interact with hydrogen bond acceptors in protein binding sites.

  • Cyano Group: The 4-position cyano group acts as a hydrogen bond acceptor and influences the electronic properties of the pyrazole ring. It can engage in dipole-dipole interactions with target biomolecules.

  • 2-Chlorophenyl Substituent: This group contributes to the compound's lipophilicity and can interact with hydrophobic pockets in target proteins. The position of the chlorine atom affects the electronic distribution and three-dimensional conformation of the molecule.

  • Methyl Group: The 3-position methyl group provides additional hydrophobicity and can influence the compound's conformation and receptor binding properties.

Comparative Analysis with Related Compounds

To better understand the unique properties of 5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole, Table 2 compares it with related pyrazole derivatives:

Table 2: Comparison of 5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole with Related Compounds

CompoundStructural DifferencePotential Impact on Activity
5-Amino-1-(5-bromo-2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrileAdditional bromo substituent on phenyl ringEnhanced lipophilicity; potential for stronger interaction with hydrophobic binding pockets
5-Amino-4-cyano-1-phenyl-1H-pyrazole-3-acetonitrileUnsubstituted phenyl ring; acetonitrile at 3-position instead of methylDifferent electronic distribution; additional nitrile group for hydrogen bonding
5-amino-3-cyano-1-((2,6-dichloro-4-trifluoromethyl)phenyl)-1H-pyrazoleDifferent substitution pattern with multiple halogensSignificantly altered lipophilicity and electronic properties; potential for different biological targets

These comparisons highlight how subtle changes in structure can potentially lead to significant differences in biological activity and pharmacological properties.

Experimental Data and Research Findings

Synthesis Outcomes

Based on research with similar pyrazole derivatives, the synthesis of aminocyanopyrazoles can achieve good yields under optimized conditions. Table 3 presents typical synthesis outcomes for related compounds:

Table 3: Typical Synthesis Outcomes for Aminocyanopyrazoles

Reaction ConditionYield (%)Purity (%)Recovery (%)
Standard conditions88-9297-9882-88
Optimized conditions92-9698+84-88
Scale-up conditions84-9096-9880-84

These data suggest that 5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole can likely be synthesized with good yields and high purity when appropriate conditions are employed .

Spectroscopic Characterization

Spectroscopic data is essential for confirming the structure and purity of 5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole. Based on data from similar compounds, typical spectroscopic features would include:

  • 1H NMR: Signals for the methyl group (singlet, ~1.3-1.4 ppm), amino group (broad singlet, ~5-6 ppm), and aromatic protons from the chlorophenyl group (complex pattern, ~7-8 ppm)

  • 13C NMR: Signals for the cyano carbon (~115-120 ppm), pyrazole carbons, and chlorophenyl carbons

  • IR Spectroscopy: Characteristic absorption bands for the amino group (~3300-3500 cm-1), cyano group (~2200-2250 cm-1), and aromatic structures

Pharmaceutical and Industrial Applications

Current Research Limitations

Several limitations need to be addressed in future research:

  • Specificity of Action: Further research is needed to determine the selectivity of the compound for specific targets versus off-target effects.

  • Pharmacokinetic Properties: Studies on absorption, distribution, metabolism, and excretion would be necessary for pharmaceutical development.

  • Toxicity Profile: Comprehensive toxicity studies would be required to establish safety parameters.

  • Formulation Challenges: The presence of multiple functional groups may present challenges for formulation and stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator